2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde
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Overview
Description
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde is an organic compound characterized by the presence of a difluorocyclobutyl ring and a methoxyacetaldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde typically involves the functionalization of organic molecules with fluorine substituents. One common approach is the use of ethyl 3,3-difluorocyclobutanecarboxylate as a synthetic intermediate. This intermediate can be further modified through various chemical reactions to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of dichloroketene and tert-butyl or benzyl vinyl ether in the reaction pathway is one such method .
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include 2-(3,3-Difluorocyclobutyl)acetic acid, 2-(3,3-Difluorocyclobutyl)-2-methoxyethanol, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde involves its interaction with molecular targets through its functional groups. The difluorocyclobutyl ring can stabilize cationic intermediates, while the methoxyacetaldehyde group can participate in various chemical reactions. These interactions can affect biological pathways and enzyme activities .
Comparison with Similar Compounds
Similar Compounds
(3,3-Difluorocyclobutyl)methanol: Similar in structure but with a hydroxyl group instead of a methoxyacetaldehyde group.
1,1-Difluorocyclopropane derivatives: These compounds share the difluorocyclobutyl ring but differ in the rest of the structure.
Uniqueness
2-(3,3-Difluorocyclobutyl)-2-methoxyacetaldehyde is unique due to the combination of the difluorocyclobutyl ring and the methoxyacetaldehyde group, which provides distinct chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
2-(3,3-difluorocyclobutyl)-2-methoxyacetaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-11-6(4-10)5-2-7(8,9)3-5/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMNLAJKNXLWQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C=O)C1CC(C1)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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